molecular formula C20H20N4O3 B5559191 4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5559191
M. Wt: 364.4 g/mol
InChI Key: DOKVCICXANHWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide" involves complex organic synthesis methods, starting from basic organic or inorganic compounds. For example, a series of substituted benzamides were designed and synthesized starting from various acids, esters, and hydrazides. These processes often involve refluxing, condensation, and other organic synthesis techniques to achieve the desired compound (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds like "4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide" is often confirmed using various analytical techniques such as NMR, IR, Mass spectral studies, and single-crystal X-ray diffraction. These techniques help in determining the molecular geometry, bond lengths, angles, and overall three-dimensional structure of the compound, which is crucial for understanding its reactivity and properties (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Compounds like "4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide" can undergo various chemical reactions due to the presence of reactive functional groups. For instance, oxadiazole derivatives can participate in reactions that lead to the formation of new compounds with different properties and potential applications. The reactivity of such compounds is often explored to synthesize novel derivatives with enhanced or desired characteristics (Kato et al., 1992).

Scientific Research Applications

Anticancer Activity

A study by Ravinaik et al. (2021) described the design, synthesis, and evaluation of benzamide derivatives for anticancer activity. These compounds, including variations similar to the queried chemical, were tested against various cancer cell lines, showing moderate to excellent anticancer activities. This highlights the compound's potential in cancer research and drug development (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Activities

Research by Bektaş et al. (2010) focused on the synthesis of new 1,2,4-triazole derivatives, involving steps that include the use of morpholine, a component of the queried compound. These synthesized compounds exhibited good to moderate antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Chemical Synthesis and Characterization

In another study, Mamatha S.V et al. (2019) synthesized and characterized a compound involving a morpholine component and assessed its biological activities. The compound showed significant antibacterial and anti-tuberculosis activities, supporting its potential in therapeutic applications (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

Analgesic and Anti-inflammatory Activities

Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked to a quinazolin-4-one ring, which could be related to the structure of the queried compound. These derivatives were evaluated for analgesic and anti-inflammatory activities, showing promising results that could lead to the development of new therapeutic agents (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).

properties

IUPAC Name

4-morpholin-4-yl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-20(16-6-8-17(9-7-16)24-10-12-26-13-11-24)21-14-18-22-19(23-27-18)15-4-2-1-3-5-15/h1-9H,10-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKVCICXANHWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholin-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.